Cas no 892878-83-0 (8-(tert-butyldimethylsilyl)oxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline)

8-(tert-Butyldimethylsilyl)oxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a boronic ester derivative of quinoline, featuring a tert-butyldimethylsilyl (TBS) protecting group. This compound is particularly valuable in synthetic organic chemistry as a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures with high selectivity. The TBS group enhances stability and solubility, facilitating handling and purification, while the dioxaborolane moiety ensures efficient reactivity under mild conditions. Its well-defined structure and compatibility with diverse functional groups make it a reliable reagent for constructing complex heterocyclic frameworks in pharmaceutical and materials science applications.
8-(tert-butyldimethylsilyl)oxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline structure
892878-83-0 structure
商品名:8-(tert-butyldimethylsilyl)oxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
CAS番号:892878-83-0
MF:C21H32BNO3Si
メガワット:385.380187034607
CID:5227974
PubChem ID:11682465

8-(tert-butyldimethylsilyl)oxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline 化学的及び物理的性質

名前と識別子

    • Quinoline, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 8-(tert-butyldimethylsilyl)oxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
    • インチ: 1S/C21H32BNO3Si/c1-19(2,3)27(8,9)24-18-16(13-12-15-11-10-14-23-17(15)18)22-25-20(4,5)21(6,7)26-22/h10-14H,1-9H3
    • InChIKey: ZWXFUIJHTLCNJW-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC=C(B3OC(C)(C)C(C)(C)O3)C=2O[Si](C(C)(C)C)(C)C)C=CC=1

8-(tert-butyldimethylsilyl)oxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-101520-0.5g
8-[(tert-butyldimethylsilyl)oxy]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
892878-83-0 95%
0.5g
$877.0 2023-10-28
Enamine
EN300-101520-10.0g
8-[(tert-butyldimethylsilyl)oxy]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
892878-83-0
10g
$3929.0 2023-06-10
Enamine
EN300-101520-0.05g
8-[(tert-butyldimethylsilyl)oxy]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
892878-83-0 95%
0.05g
$768.0 2023-10-28
Enamine
EN300-101520-10g
8-[(tert-butyldimethylsilyl)oxy]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
892878-83-0 95%
10g
$3929.0 2023-10-28
Enamine
EN300-101520-0.25g
8-[(tert-butyldimethylsilyl)oxy]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
892878-83-0 95%
0.25g
$840.0 2023-10-28
Enamine
EN300-101520-0.1g
8-[(tert-butyldimethylsilyl)oxy]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
892878-83-0 95%
0.1g
$804.0 2023-10-28
Enamine
EN300-101520-1.0g
8-[(tert-butyldimethylsilyl)oxy]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
892878-83-0
1g
$914.0 2023-06-10
Enamine
EN300-101520-2.5g
8-[(tert-butyldimethylsilyl)oxy]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
892878-83-0 95%
2.5g
$1791.0 2023-10-28
Enamine
EN300-101520-5.0g
8-[(tert-butyldimethylsilyl)oxy]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
892878-83-0
5g
$2650.0 2023-06-10
Enamine
EN300-101520-5g
8-[(tert-butyldimethylsilyl)oxy]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
892878-83-0 95%
5g
$2650.0 2023-10-28

8-(tert-butyldimethylsilyl)oxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline 関連文献

8-(tert-butyldimethylsilyl)oxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolineに関する追加情報

Introduction to 8-(tert-butyldimethylsilyl)oxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS No. 892878-83-0) in Modern Chemical and Pharmaceutical Research

8-(tert-butyldimethylsilyl)oxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, identified by its CAS number 892878-83-0, represents a sophisticated molecular entity that has garnered significant attention in the realm of chemical biology and pharmaceutical innovation. This compound belongs to a class of organoboron derivatives that are widely utilized as key intermediates in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. The structural features of this compound, including its quinoline backbone and boronic ester functionality, make it a versatile building block for further chemical modifications and applications.

The quinoline core is a well-established scaffold in medicinal chemistry, known for its broad spectrum of biological activities. Quinolines and their derivatives have been instrumental in the discovery and development of drugs targeting various diseases, including malaria, tuberculosis, and certain types of cancer. The introduction of the 8-(tert-butyldimethylsilyl)oxy group into the quinoline framework enhances the stability of the molecule under various reaction conditions, making it more amenable to further functionalization. This protective group is commonly employed in synthetic chemistry to shield reactive sites from unwanted side reactions while allowing selective modifications at other positions.

The boronic ester moiety at the 7-position of the quinoline ring is particularly noteworthy due to its role as a crucial intermediate in cross-coupling reactions. Boronic esters are renowned for their compatibility with Suzuki-Miyaura coupling reactions, which are among the most powerful tools in organic synthesis for constructing carbon-carbon bonds. This reaction enables the formation of biaryl structures, which are prevalent in many biologically active compounds. The use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, also known as pinacol boronate ester, provides additional stability to the boronic ester group while maintaining high reactivity in cross-coupling protocols. This stability is essential for ensuring high yields and minimal byproduct formation during synthetic transformations.

In recent years, there has been a surge in research focused on developing novel anticancer agents derived from quinoline derivatives. The structural motif of quinoline has been extensively studied for its ability to interact with biological targets such as enzymes and receptors involved in cancer cell proliferation and survival. The compound under discussion (8-(tert-butyldimethylsilyl)oxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline) serves as a promising precursor for generating such anticancer compounds through subsequent functionalization via cross-coupling reactions. Researchers have reported significant progress in synthesizing quinoline-based inhibitors of kinases and other enzymes that play critical roles in cancer signaling pathways.

Moreover, advancements in synthetic methodologies have enabled the efficient preparation of complex quinoline derivatives with tailored biological activities. The combination of protecting group strategies and transition-metal-catalyzed cross-coupling reactions has revolutionized the way these molecules are synthesized. The use of pinacol boronate esters has been particularly advantageous due to their ease of handling and high reactivity in Suzuki-Miyaura couplings. This has facilitated the rapid construction of intricate quinoline scaffolds that can be further modified to explore new pharmacophores.

The pharmaceutical industry has also recognized the potential of 8-(tert-butyldimethylsilyl)oxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline as a key intermediate for drug discovery programs targeting neurological disorders. Quinoline derivatives have shown promise as antipsychotic and anticonvulsant agents due to their ability to modulate neurotransmitter systems. The protective silyl ether group allows for selective deprotection under mild conditions while preserving the integrity of other functional groups within the molecule. This selectivity is crucial for achieving high regioselectivity during synthetic transformations.

Recent studies have highlighted the utility of this compound in developing novel antiviral agents. The quinoline scaffold is known to exhibit broad-spectrum antiviral activity by interfering with viral replication mechanisms. By incorporating boronic ester functionalities into quinoline derivatives derived from 8-(tert-butyldimethylsilyl)oxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, researchers have been able to generate compounds with enhanced antiviral properties against RNA viruses such as influenza and HIV. These studies underscore the importance of organoboron chemistry in drug development pipelines.

The versatility of 8-(tert-butyldimethylsilyl)oxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline extends beyond its role as an intermediate; it also serves as a model compound for understanding electronic effects and steric influences on biological activity. Computational studies have been employed to elucidate how different substituents on the quinoline ring can modulate electronic properties and binding affinity towards biological targets. These insights are invaluable for designing next-generation drugs with improved efficacy and reduced side effects.

In conclusion,8-(tert-butyldimethylsilyl)oxy-7-(4,,4,,5,,5)-tetramethyl-l,,3,,2)-dioxaborolan-l,*]-ylquinoline (CAS No., 89*2878*83*0*) stands out as a pivotal compound in modern chemical biology and pharmaceutical research due to its structural complexity and functional diversity. Its applications span across anticancer therapy,* neural disorders,* antiviral drug development,* *and* material science.* With ongoing advancements*in synthetic methodologies*and an increasing demand*for novel therapeutics,*this compound*is poised*to remain*at the forefront*of scientific inquiry.* Its role*as a building block*for generating complex molecules underscores its importance*in both academic research*and industrial applications.* As research continues,*we can expect*to see even more innovative uses emerge,*further solidifying its place*as a cornerstone*of modern chemical biology.*

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